molecular formula C19H19N5O B11037992 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11037992
M. Wt: 333.4 g/mol
InChI Key: XHMDFOFSMPUHGP-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one: is a synthetic organic compound belonging to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazoline Core: The initial step involves the synthesis of the quinazoline core by reacting 4,6-dimethyl-2-aminobenzonitrile with appropriate reagents under controlled conditions.

    Amination Reaction: The quinazoline core is then subjected to an amination reaction with 7-methyl-7,8-dihydroquinazolin-5(6H)-one under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H19N5O/c1-10-4-5-15-13(6-10)12(3)21-19(22-15)24-18-20-9-14-16(23-18)7-11(2)8-17(14)25/h4-6,9,11H,7-8H2,1-3H3,(H,20,21,22,23,24)

InChI Key

XHMDFOFSMPUHGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=NC(=C4C=C(C=CC4=N3)C)C

Origin of Product

United States

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